
Succinaldehydic acid, O-methyloxime, N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinaldehydic acid, O-methyloxime, N-oxide is an organic compound that belongs to the class of oxime derivatives. Oxime derivatives are known for their versatility in organic synthesis and their ability to form stable complexes with various metals. This compound is particularly interesting due to its unique structure, which includes an oxime functional group and an N-oxide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Succinaldehydic acid, O-methyloxime, N-oxide typically involves the reaction of succinaldehydic acid with methoxyamine to form the oxime, followed by oxidation to introduce the N-oxide functionality. Common oxidizing agents used in this process include hydrogen peroxide and peracids such as m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Succinaldehydic acid, O-methyloxime, N-oxide undergoes several types of chemical reactions, including:
Oxidation: The N-oxide moiety can be further oxidized to form more complex structures.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of more oxidized N-oxide derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
Succinaldehydic acid, O-methyloxime, N-oxide has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of Succinaldehydic acid, O-methyloxime, N-oxide involves its ability to form stable complexes with metal ions, which can then participate in various catalytic processes. The oxime group can act as a nucleophile, while the N-oxide moiety can serve as an oxidizing agent. These properties make it a versatile compound in both organic and inorganic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetaldoxime, N-oxide
- Benzaldoxime, N-oxide
- Cyclohexanone oxime, N-oxide
Uniqueness
Succinaldehydic acid, O-methyloxime, N-oxide is unique due to its combination of an aldehyde-derived oxime and an N-oxide moiety. This dual functionality allows it to participate in a broader range of chemical reactions compared to other oxime derivatives. Additionally, its ability to form stable metal complexes sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
102367-17-9 |
|---|---|
Molekularformel |
C5H9NO4 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
N-hydroxy-N-methoxy-4-oxobutanamide |
InChI |
InChI=1S/C5H9NO4/c1-10-6(9)5(8)3-2-4-7/h4,9H,2-3H2,1H3 |
InChI-Schlüssel |
FWGWGVQEZXKOOR-UHFFFAOYSA-N |
Kanonische SMILES |
CON(C(=O)CCC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


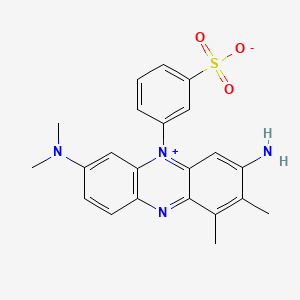


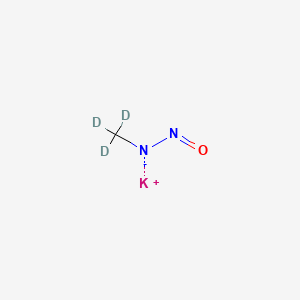
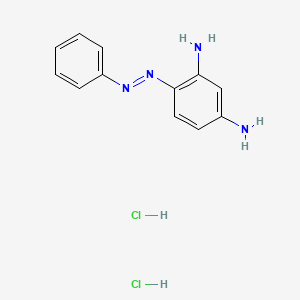
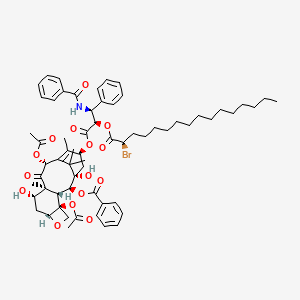
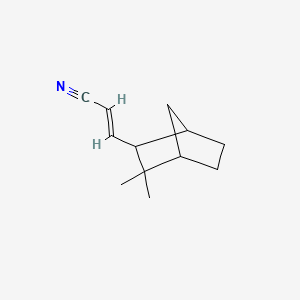
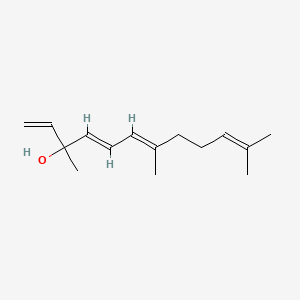
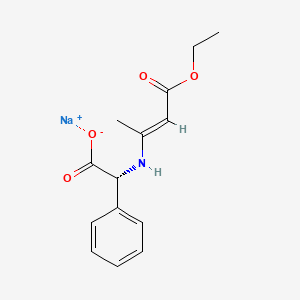
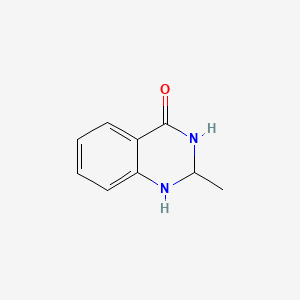

![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)


